Chromium;1,3,5-trimethylbenzene
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Overview
Description
Chromium;1,3,5-trimethylbenzene, also known as bis(η^6-1,3,5-trimethylbenzene) chromium, is an organometallic compound with the formula C_18H_24Cr. This compound consists of a chromium atom coordinated to two 1,3,5-trimethylbenzene ligands. It is a derivative of benzene with three methyl substituents positioned symmetrically around the ring. The compound is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Transalkylation of Xylene: This method involves the transalkylation of xylene over a solid acid catalyst to produce 1,3,5-trimethylbenzene.
Trimerization of Propyne: Although impractical, this method involves the trimerization of propyne using an acid catalyst, yielding a mixture of 1,3,5- and 1,2,4-trimethylbenzenes.
Aldol Condensation of Acetone: This method involves the trimerization of acetone via aldol condensation, catalyzed and dehydrated by sulfuric acid.
Industrial Production Methods
The industrial production of 1,3,5-trimethylbenzene typically involves the transalkylation of xylene due to its efficiency and scalability. This method is preferred for large-scale production as it provides a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,3,5-Trimethylbenzene undergoes various chemical reactions, including:
Oxidation: Oxidation of 1,3,5-trimethylbenzene with nitric acid yields trimesic acid (C_6H_3(COOH)_3).
Bromination: Bromination of 1,3,5-trimethylbenzene occurs readily, giving mesityl bromide.
Ligand Formation: 1,3,5-Trimethylbenzene acts as a ligand in organometallic chemistry, forming complexes such as (η^6-C_6H_3Me_3)Mo(CO)_3.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, manganese dioxide, trifluoroperacetic acid.
Brominating Agents: Bromine.
Catalysts: Acid catalysts for trimerization and transalkylation reactions.
Major Products
Trimesic Acid: Formed from oxidation with nitric acid.
3,5-Dimethyl Benzaldehyde: Formed from oxidation with manganese dioxide.
Mesityl Bromide: Formed from bromination.
Scientific Research Applications
1,3,5-Trimethylbenzene has several scientific research applications:
Combustion Studies: It is used as a model compound to study the combustion properties of aromatic hydrocarbons.
Organometallic Chemistry: It serves as a ligand in the formation of organometallic complexes, which are studied for their catalytic properties.
Environmental Chemistry: Its atmospheric oxidation mechanisms are studied to understand its role in the formation of secondary organic aerosols and tropospheric ozone.
Mechanism of Action
The mechanism of action of 1,3,5-trimethylbenzene primarily involves its interaction with atmospheric oxidants. The compound undergoes oxidation initiated by hydroxyl radicals, leading to the formation of bicyclic peroxy radicals. These radicals further react with nitrogen oxides or other peroxy radicals, resulting in the formation of secondary organic aerosols and tropospheric ozone .
Comparison with Similar Compounds
1,3,5-Trimethylbenzene can be compared with its isomers and other similar compounds:
1,2,4-Trimethylbenzene (Pseudocumene): Another isomer of trimethylbenzene with different methyl group positions.
1,2,3-Trimethylbenzene (Hemimellitene): Another isomer with different methyl group positions.
Toluene: A simpler aromatic hydrocarbon with one methyl group.
Uniqueness: : 1,3,5-Trimethylbenzene is unique due to its symmetrical structure, which influences its chemical reactivity and physical properties. Its symmetrical arrangement of methyl groups makes it a valuable ligand in organometallic chemistry and a useful model compound in combustion studies .
Properties
Molecular Formula |
C18H24Cr |
---|---|
Molecular Weight |
292.4 g/mol |
IUPAC Name |
chromium;1,3,5-trimethylbenzene |
InChI |
InChI=1S/2C9H12.Cr/c2*1-7-4-8(2)6-9(3)5-7;/h2*4-6H,1-3H3; |
InChI Key |
VNUURTHNRXVNCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C)C.CC1=CC(=CC(=C1)C)C.[Cr] |
Origin of Product |
United States |
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